4-氨基喹唑啉-2-醇

描述

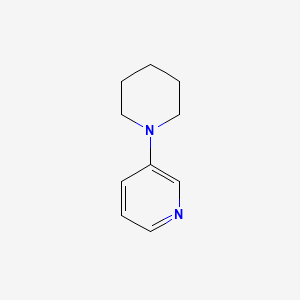

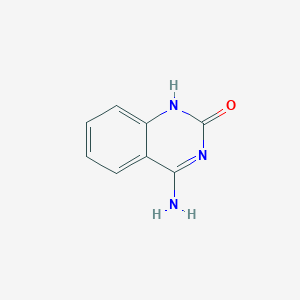

4-Aminoquinazolin-2-ol, also known as 4AQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound containing both a nitrogen and an oxygen atom in its aromatic ring. 4AQ is primarily used as a building block in organic synthesis and as a reagent in medicinal chemistry. As a building block, it is used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. As a reagent, it is used in medicinal chemistry to identify and characterize bioactive molecules. 4AQ has also been used in the development of new drugs and in the study of enzyme-catalyzed reactions.

科学研究应用

激酶抑制剂和抗癌应用

4-氨基喹唑啉衍生物广泛用于药物化学中,特别是作为激酶抑制剂。这些化合物,包括酪氨酸激酶和丝氨酸/苏氨酸激酶抑制剂,在开发吉非替尼、厄洛替尼和阿法替尼等几种抗癌药方面发挥了关键作用。它们对治疗肺癌、乳腺癌、结肠癌和前列腺癌特别有效 (Das 和 Hong,2019)。

抗癌特性的合成和评估

吲哚-氨基喹唑啉杂化物的合成研究表明它们对包括肺癌、结直肠癌和乳腺癌在内的各种癌细胞系有效。这些化合物表现出显着的细胞毒性并具有诱导癌细胞凋亡的能力 (Mphahlele 等,2018)。

抗疟疾应用

2-氨基喹唑啉-4(3H)-酮,一类 4-氨基喹唑啉衍生物,已被确定为疟疾消化液泡溶酶体蛋白酶的强效抑制剂。这些化合物是开发抗疟疾药物的有希望的先导,对恶性疟原虫显示出低微摩尔 IC50 值的疗效 (Rasina 等,2016)。

合成方法和抗肿瘤活性

已经对 4-氨基喹唑啉衍生物的合成及其抗肿瘤活性进行了全面研究。这些研究包括合成这些化合物的各种方法以及它们作为 EGFR 酪氨酸激酶抑制剂和正电子发射断层扫描 (PET) 成像剂的生物活性 (Lipunova 等,2016)。

抗高血压应用

新型 2-氨基和 4-氨基喹唑啉衍生物已被开发为高效的抗高血压药。这些化合物具有独特的含氮苯并稠合杂环,在此领域显示出治疗效果 (Coclanis,1989)。

化学治疗疗效

4-氨基喹唑啉类似物已被确定为一类新型癌症化学治疗剂。它们是酪氨酸激酶 (TK) 和表皮生长因子受体 (EGFR) 的有效且选择性抑制剂,对实体瘤显示出显着的治疗效果 (Singh 等,2013)。

抗病毒应用

最近的研究已经优化了 2-氨基喹唑啉-4(3H)-酮衍生物作为 SARS-CoV-2(导致 COVID-19 的病毒)的有效抑制剂。这些化合物显示出显着的抗病毒作用,并具有有希望的药代动力学特性,使其成为开发抗 SARS-CoV-2 药物的潜在候选者 (Shin 等,2022)。

安全和危害

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to target queuine trna-ribosyltransferase in zymomonas mobilis . This enzyme plays a crucial role in the biosynthesis of queuosine, a modified nucleoside found in tRNA .

Mode of Action

It’s worth noting that quinazolinone derivatives have been reported to exhibit antimicrobial and biofilm inhibition effects . These compounds may interact with their targets, leading to changes in cellular processes and potentially inhibiting the growth of microorganisms .

Biochemical Pathways

Quinazolinone compounds have been used as organocatalysts in the chemoselective reduction of nitroarenes . This suggests that 4-Aminoquinazolin-2-ol might interact with certain biochemical pathways involved in redox reactions.

Pharmacokinetics

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to have low bioavailability, as indicated by its low area under the curve (auc) and maximum plasma concentration

Result of Action

Related quinazolinone compounds have shown significant activity against severe acute respiratory syndrome coronavirus 2 (sars-cov-2) with no cytotoxicity . This suggests that 4-Aminoquinazolin-2-ol might also exhibit antiviral effects.

Action Environment

It’s worth noting that formic acid, a naturally occurring, cost-effective, easy-to-handle, environment-friendly reducing agent, has been used in conjunction with a quinazolinone catalyst in chemical reactions . This suggests that the action of 4-Aminoquinazolin-2-ol might be influenced by certain environmental factors.

生化分析

Biochemical Properties

4-Aminoquinazolin-2-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a reversible inhibitor . These interactions are significant as they can modulate neurotransmitter levels in the nervous system. Additionally, 4-Aminoquinazolin-2-ol has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-Aminoquinazolin-2-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating gene expression, 4-Aminoquinazolin-2-ol can alter cellular metabolism and impact the overall function of cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

At the molecular level, 4-Aminoquinazolin-2-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, which can affect neurotransmitter breakdown . Additionally, 4-Aminoquinazolin-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminoquinazolin-2-ol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-Aminoquinazolin-2-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Aminoquinazolin-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver damage and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Aminoquinazolin-2-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, 4-Aminoquinazolin-2-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 4-Aminoquinazolin-2-ol is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

属性

IUPAC Name |

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)